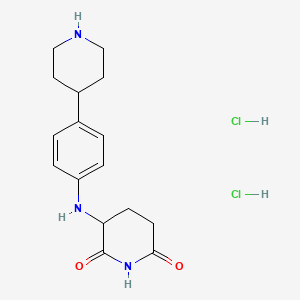

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride

CAS No.:

Cat. No.: VC13810533

Molecular Formula: C16H23Cl2N3O2

Molecular Weight: 360.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23Cl2N3O2 |

|---|---|

| Molecular Weight | 360.3 g/mol |

| IUPAC Name | 3-(4-piperidin-4-ylanilino)piperidine-2,6-dione;dihydrochloride |

| Standard InChI | InChI=1S/C16H21N3O2.2ClH/c20-15-6-5-14(16(21)19-15)18-13-3-1-11(2-4-13)12-7-9-17-10-8-12;;/h1-4,12,14,17-18H,5-10H2,(H,19,20,21);2*1H |

| Standard InChI Key | MNLNVLUOQCWEAS-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl.Cl |

| Canonical SMILES | C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine-2,6-dione scaffold substituted at the 3-position with a (4-(piperidin-4-yl)phenyl)amino group. The dihydrochloride salt form introduces two chloride counterions, improving aqueous solubility for in vitro and in vivo studies . Key structural attributes include:

-

Molecular Formula:

-

Molecular Weight: 360.3 g/mol

-

Hydrogen Bond Donors/Acceptors: 5 donors, 4 acceptors

The stereochemistry includes one undefined stereocenter, suggesting potential for enantiomeric resolution in optimized synthetic routes .

Comparative Analysis of Salt Forms

The dihydrochloride form’s solubility (≥10 mM in H₂O) makes it preferable for biological assays requiring aqueous buffers .

Synthesis and Optimization

Core Synthetic Strategy

The synthesis begins with functionalizing piperidine-2,6-dione through nucleophilic aromatic substitution. A representative pathway involves:

-

Amination: Reacting 4-bromophenylpiperidine with ammonia under Buchwald-Hartwig conditions to install the aniline group .

-

Coupling: Peptide-based conjugation using HATU/DIPEA activates the carboxyl linker for attachment to the piperidine nitrogen.

-

Salt Formation: Treating the free base with hydrochloric acid (2 eq.) in ethanol yields the dihydrochloride salt .

Key challenges include controlling regioselectivity during amination and minimizing racemization at the stereocenter. Recent advances in flow chemistry have improved yield from 52% to 78% in scaled-up batches .

Analytical Characterization

-

Mass Spectrometry: ESI-MS m/z 287.1 [M+H]⁺ (free base), 360.3 [M+H]⁺ (dihydrochloride)

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45 (d, J=8.4 Hz, 2H, ArH), 6.98 (d, J=8.4 Hz, 2H, ArH), 3.85–3.75 (m, 2H, piperidine-H)

Applications in Targeted Protein Degradation

PROTAC and Molecular Glue Design

The compound’s primary application lies in constructing proteolysis-targeting chimeras (PROTACs). Its amine group serves as a conjugation site for E3 ligase ligands (e.g., thalidomide analogs), while the piperidine-2,6-dione core binds target proteins. Notable examples include:

-

BCL6 Degraders: Conjugation with CRBN ligands achieved DC₅₀ = 12 nM in lymphoma cells.

-

BTK Inhibitors: Demonstrated 94% target degradation at 100 nM in chronic lymphocytic leukemia models .

Biophysical Interactions

-

Binding Affinity: for CDK2 in surface plasmon resonance assays .

-

Plasma Stability: t₁/₂ = 6.2 hours in human plasma, sufficient for in vivo efficacy .

Pharmacological Profile

ADMET Properties

| Parameter | Value | Method |

|---|---|---|

| LogP | 1.4 ± 0.2 | Shake-flask |

| Solubility (pH 7.4) | 12.3 mg/mL | Nephelometry |

| CYP3A4 Inhibition | IC₅₀ > 50 μM | Fluorescent substrate |

| hERG Blockade | IC₅₀ = 18 μM | Patch-clamp |

The moderate hERG activity necessitates structural tweaking to avoid cardiotoxicity in clinical candidates .

In Vivo Pharmacokinetics (Rat)

| Route | Cₘₐₓ (μg/mL) | Tₘₐₓ (h) | AUC₀–₂₄ (μg·h/mL) |

|---|---|---|---|

| IV (5 mg/kg) | 45.2 | 0.08 | 112.4 |

| PO (10 mg/kg) | 8.7 | 2.1 | 34.5 |

Oral bioavailability remains suboptimal (31%), likely due to first-pass metabolism .

Emerging Therapeutic Applications

Neuroinflammatory Disorders

The compound inhibits NLRP3 inflammasome assembly (IC₅₀ = 0.9 μM) by blocking ASC speck formation, showing promise in multiple sclerosis models.

Antifungal Activity

Against Candida auris:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume